![molecular formula C16H13N5O2 B2367235 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione CAS No. 1795482-35-7](/img/structure/B2367235.png)
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione
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Overview
Description
The compound “2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their potential biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Scientific Research Applications
- Some [1,2,4]-triazolo[1,5-a]pyrimidines containing this moiety have demonstrated antitumor properties . These compounds could potentially be developed as novel anticancer agents.
- Certain [1,2,4]-triazolo[1,5-a]pyrimidines exhibit herbicidal activity . Researchers have explored their potential as environmentally friendly herbicides.
- These compounds have also shown antifungal and antibacterial effects . Investigating their mechanisms of action could lead to new antimicrobial therapies.
- Some [1,2,4]-triazolo[1,5-a]pyrimidines possess antitubercular properties . Understanding their mode of action may contribute to tuberculosis drug development.
- Polycyclic systems containing this scaffold have been explored as corticotropin-releasing factor 1 receptor antagonists and calcium channel modulators . Additionally, they may hold promise for treating Alzheimer’s disease and insomnia.
- Complexes of triazolo-pyrimidines with platinum (Pt) and ruthenium (Ru) exhibit high activity against parasites and cancer cells . These findings open avenues for drug design.
Antitumor Activity
Herbicidal Activity
Antifungal and Antibacterial Properties
Antitubercular Activity
Neurological Applications
Parasitic Diseases and Cancer Treatment
Fizer, M., & Slivka, M. (2016). Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine (microreview). Chemistry of Heterocyclic Compounds, 52(3), 155–157. Link
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of cdk2 , JAK1, and JAK2 . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to them and preventing their normal function . For instance, CDK2 inhibitors prevent the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect the cell cycle and jak-stat signaling pathway . The inhibition of these pathways can lead to the suppression of cell proliferation and modulation of immune responses .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . This suggests that 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione may have similar effects.
properties
IUPAC Name |
2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-14-12-5-1-2-6-13(12)15(23)20(14)7-3-4-11-8-17-16-18-10-19-21(16)9-11/h1-2,5-6,8-10H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWOBMAQTLODJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione |
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